molecular formula C14H18FN3S B11472350 5-Cyclopentyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione

5-Cyclopentyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione

Cat. No.: B11472350
M. Wt: 279.38 g/mol
InChI Key: IQJVASYBPFVBAJ-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with a cyclopentyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with 4-fluoroaniline in the presence of a suitable catalyst to form an intermediate, which is then treated with thiourea to yield the desired triazinane-2-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the triazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopentyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopentyl-1,3,4-oxadiazol-2-yl-piperidine
  • 5-Cyclopentyl-1,2-oxazol-3-yl-methanamine
  • 5-Cyclopentyl-1,3,4-thiadiazol-2-yl-4-nitrobenzamide

Uniqueness

5-Cyclopentyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern and the presence of both a cyclopentyl group and a fluorophenyl group. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H18FN3S

Molecular Weight

279.38 g/mol

IUPAC Name

5-cyclopentyl-1-(4-fluorophenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C14H18FN3S/c15-11-5-7-13(8-6-11)18-10-17(9-16-14(18)19)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,16,19)

InChI Key

IQJVASYBPFVBAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CNC(=S)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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